Almestrone
Description
Historical Context of Estrogen Synthesis and Derivatives
The understanding of hormones and their systemic effects began to solidify in the mid-19th century, with Claude Bernard demonstrating that glands possess internal secretions capable of influencing distant organs. rochester.edu Building on this foundational knowledge, the efficacy of ovarian extract in treating menopausal hot flashes was observed in 1897. rochester.edu The term "estrogen" itself was coined in 1906, originating from the Greek words "oistros" (mad desire) and "gennan" (to produce), following observations that ovarian secretions induced estrus. rochester.edu The isolation of estrogen as a distinct hormone was achieved in 1929. rochester.edu
Early commercial preparations of estrogens included complexes extracted from placentas, such as Emmenin, and later, from pregnant mare urine (PMU), which was commercialized as Premarin® in 1939. rochester.edu Beyond these naturally derived forms, the field of synthetic organic chemistry has played a pivotal role in advancing steroid research, enabling the creation of new and more efficient methods for complex molecular synthesis. acs.org Almestrone, a product of this synthetic endeavor, was first synthesized in 1967. wikipedia.orgcymitquimica.com The biosynthesis of estrogens, whether natural or synthetic, fundamentally relies on the enzyme aromatase (CYP19), which facilitates the conversion of androgen precursors, such as androstenedione (B190577) and testosterone (B1683101), into estrogens like estrone (B1671321) and estradiol (B170435). nih.govnih.govnews-medical.net
Categorization within Synthetic Estrogen Research
Estrogens can be broadly categorized into natural, synthetic, steroidal, and non-steroidal compounds. drugbank.com Natural estrogens, which are endogenously produced, primarily include estrone (E1), estradiol (E2), and estriol (B74026) (E3). immunotech.cznews-medical.net this compound is classified as a synthetic, steroidal estrogen. wikipedia.orgcymitquimica.com Synthetic estrogens are specifically designed and manufactured to either mimic or modulate the biological effects of their natural counterparts, offering controlled properties for research and potential therapeutic applications. drugbank.comfrontiersin.org
Table 1: Key Characteristics of this compound
| Characteristic | Value |
| Common Name | This compound |
| Other Names | 7α-methylestrone, Ba 38372, Ciba 38372 wikipedia.org |
| Nature | Synthetic, Steroidal Estrogen |
| Synthesis Year | 1967 wikipedia.orgcymitquimica.com |
| Marketing Status | Never Marketed wikipedia.orgcymitquimica.com |
| Molecular Formula | C₁₉H₂₄O₂ wikipedia.orgcymitquimica.comuni.luechemi.com |
| Molecular Weight | 284.39 g/mol wikipedia.orgcymitquimica.comechemi.com |
| CAS Number | 10448-96-1 wikipedia.orgcymitquimica.comechemi.com |
| PubChem CID | 65601 wikipedia.orguni.lu |
Role as a Precursor in Advanced Steroid Synthesis Research
This compound's primary significance in research stems from its utility as a precursor in the synthesis of various highly active steroids. wikipedia.orgcymitquimica.com In the broader context of steroid biosynthesis, precursor compounds are substances that can be biochemically converted into other steroids. For instance, the biosynthesis of all steroid hormones originates from cholesterol, which is initially converted into pregnenolone. news-medical.netnih.gov Similarly, androgens like androstenedione and testosterone serve as direct precursors for the synthesis of estrogens via the aromatization process. nih.govnih.govnews-medical.net The advancement of synthetic organic chemistry, coupled with the application of microbial transformations, has revolutionized the manufacturing of steroids, making the production of complex steroid molecules more efficient. acs.org this compound, as a synthetic derivative, contributes to this field by serving as a foundational molecule for further chemical modifications and the creation of novel steroidal compounds for research purposes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10448-96-1 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(13S)-3-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h3-4,10-11,15-16,18,20H,5-9H2,1-2H3/t11?,15?,16?,18?,19-/m0/s1 |
InChI Key |
JUAJXSMWFOFDFC-LGZYWBIMSA-N |
SMILES |
CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)C4(CC3)C |
Isomeric SMILES |
CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)[C@]4(CC3)C |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)C4(CC3)C |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Almestrone; BA38372; BA-38372; BA 38372; Ciba 38372; Ciba-38372; Ciba38372; 7α-methylestrone; |
Origin of Product |
United States |
Molecular Mechanism of Action and Receptor Interactions in Research
Estrogen Receptor Agonism
Almestrone functions as an agonist for estrogen receptors. mdpi.com Estrogen receptors belong to the nuclear receptor family and are crucial in mediating the broad physiological effects of estrogen, including roles in reproductive functions, bone density, and cardiovascular health. wikipedia.orgbmbreports.org
Estrogen receptors exist as two primary subtypes, Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), encoded by distinct genes (ESR1 and ESR2, respectively). mdpi.comwikipedia.org While sharing structural similarities, particularly in their DNA-binding domains, ERα and ERβ exhibit differences in their ligand-binding domains (LBDs), which can lead to variations in ligand affinity and selectivity. mdpi.comnih.gov For instance, 17β-estradiol (E2), an endogenous estrogen, binds with high affinity to both ERα and ERβ. mdpi.comnih.gov In contrast, some synthetic compounds and phytoestrogens demonstrate preferential binding to one subtype over the other; for example, diarylpropionitrile (DPN) has been shown to be significantly more selective for ERβ over ERα. nih.gov
Table 1: Examples of Ligand Affinity and Selectivity for ERα and ERβ
| Ligand | ERα Affinity (Kd/IC50) | ERβ Affinity (Kd/IC50) | Selectivity (ERβ/ERα Ratio) | Action/Note | Source |
| 17β-Estradiol (E2) | ~0.1 nM (Kd) nih.gov | ~0.4 nM (Kd) nih.gov | Binds equally well mdpi.comwikidoc.org | Endogenous estrogen, high affinity for both subtypes. | mdpi.comnih.govwikidoc.org |
| Genistein (B1671435) | Weaker affinity rcsb.org | Modestly selective rcsb.org | Higher for ERβ nih.gov | Phytoestrogen, modestly selective for ERβ. | nih.govrcsb.org |
| Diarylpropionitrile (DPN) | Lower affinity nih.gov | Higher affinity nih.gov | ~70-fold for ERβ nih.gov | Synthetic compound, highly selective for ERβ. | nih.gov |
Note: Specific affinity data for this compound was not found in the provided research. The table above illustrates general principles of ER ligand selectivity.
The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of an estrogen receptor induces significant conformational changes within the receptor protein. bmbreports.orgduke.edu These alterations are critical for the receptor's activation and subsequent functional activity. wikipedia.org Research indicates that upon ligand binding, particularly in the LBD, a notable conformational change occurs in helix-12, which is essential for transitioning the receptor into a transcriptionally active configuration. bmbreports.org This ligand-induced conformational shift can also lead to a decrease in the hydrophobic characteristics of the receptor's surface, a change localized to the steroid binding domain, suggesting an early and potentially necessary event in estrogen action. nih.gov Different ER modulators, including agonists, can induce distinct conformational changes in both ERα and ERβ, and these specific conformations are strongly correlated with their unique biological effects. duke.edu
The primary and classical mechanism through which estrogen receptors mediate their effects is the genomic signaling pathway, also known as nuclear-initiated steroid signaling (NISS). wikipedia.orgbmbreports.org This pathway involves direct interaction of the ligand-bound ER complex with specific DNA sequences to regulate gene expression. wikidoc.org
In the absence of a ligand, estrogen receptors are largely associated with heat shock proteins (HSPs) and are predominantly located in the cytoplasm or constitutively present in the nucleus. wikipedia.orgwikidoc.org Upon binding of an estrogenic ligand like this compound, the receptor undergoes a conformational change that triggers the dissociation of HSPs. wikipedia.org This allows the ligand-bound ER complex to translocate from the cytoplasm into the cell nucleus. wikipedia.orgwikipedia.orgwikidoc.org
Once in the nucleus, the activated estrogen receptors form dimers. wikipedia.orgwikipedia.org Estrogen receptors can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ), and each dimer type can exert distinct influences on cellular functions. bmbreports.org This dimerization is initiated by ligand binding to the LBD, which facilitates the union of the LBD domains. bmbreports.org
These receptor dimers then bind to specific DNA sequences known as hormone response elements (HREs), located in the regulatory regions of target genes. wikipedia.orgwikipedia.org HREs are typically characterized by two consensus hexameric half-sites. wikipedia.org The DNA-binding domain (DBD) of the ER, which contains zinc finger motifs, is responsible for recognizing and binding to these HREs. wikipedia.org The binding of the liganded steroid hormone receptor dimer to the HRE can induce a bend in the DNA structure. researchgate.net
The binding of the ligand-activated ER dimer to HREs leads to the modulation of gene expression through the recruitment of coactivator or corepressor proteins. bmbreports.org Coactivators are transcriptional coregulators that bind to the ER complex, enhancing the rate of transcription. wikipedia.org They achieve this by recruiting general transcription machinery to the promoter and, in some cases, by possessing histone acetyltransferase (HAT) activity, which modifies chromatin structure to make DNA more accessible for transcription. wikipedia.org
Genomic Signaling Pathways
Dimerization and DNA Binding to Hormone Response Elements
Comparative Analysis of Estrogenic Mechanisms with Related Compounds in Research
The comparative analysis of estrogenic mechanisms involves assessing how different estrogenic compounds interact with various estrogen receptor subtypes and the subsequent cellular and molecular responses they elicit. Such analyses are crucial for understanding the diverse pharmacodynamic profiles of estrogens and related compounds. Different ligands can exhibit varying affinities for ERα and ERβ, and their binding can lead to distinct conformational changes in the receptor, influencing interactions with coactivators and corepressors, and ultimately determining the agonist or antagonist effect in specific tissues. wikidoc.orgmdpi.com For example, while estradiol (B170435) binds equally well to both ERα and ERβ, estrone (B1671321) and raloxifene (B1678788) preferentially bind to ERα, and estriol (B74026) and genistein tend to bind to ERβ. wikidoc.org
However, direct head-to-head comparative studies specifically analyzing this compound's estrogenic mechanisms against other related compounds are not prominently featured in the provided research. Much of the available information on this compound broadly classifies it as an ER agonist. Comparative research in the field often focuses on clinically relevant estrogens or selective estrogen receptor modulators (SERMs) to elucidate differences in their tissue-specific actions, receptor binding affinities, and downstream signaling pathways. nih.govmdpi.com The absence of such detailed comparative analyses for this compound in the current literature may be attributed to its developmental status as a compound that was never marketed.
Compound Names and PubChem CIDs
Chemical Synthesis and Derivatization Strategies for Research
Synthetic Pathways and Methodologies
The chemical synthesis of Almestrone (7α-methylestrone) can be achieved through various methodologies, originating from different precursor molecules. One common chemical synthesis approach involves utilizing acetophenone (B1666503) as a raw material, followed by a sequence of reactions including ketone reduction, ketone acidification, and esterification to yield this compound nih.govfishersci.be.
Another established synthetic pathway for 7α-methylestrone begins with dehydroisoandrosterone, with various methods described for its conversion, achieving a total yield of approximately 24% by weight in some instances nih.govfishersci.se. Testosterone (B1683101) also serves as a starting material, convertible to 7α-methylestrone through specific chemical transformations. A key step in such conversions involves the copper-mediated 1,6-addition of methylmagnesium bromide to a dienone intermediate, followed by an aromatization process that results in the loss of the C11-methyl group wikipedia.org. The introduction of the methyl group at the C7-position can be achieved with high stereoselectivity, for example, through lithiation at C7 followed by reaction with methyl iodide, favoring the 7α-methyl substituted product due to steric considerations wikipedia.org. Beyond chemical synthesis, bioconversion, involving the metabolic transformation of a suitable substrate by a microbial strain, represents an alternative method for obtaining this compound nih.gov.
Precursor Role in Complex Steroid Synthesis Research
This compound holds significance in chemical research as a precursor for the synthesis of various highly active steroids wikipedia.org. As a synthetic estrogen derivative, this compound provides a foundational steroidal scaffold that can be chemically modified to create more complex conjugates or derivatives with specific biological targets or enhanced properties uni.lu. For instance, this compound (7α-methylestrone) and its derivatives, such as 6α-hydroxy-7α-methylestrone, are themselves products derived from other steroids like testosterone wikipedia.org. This indicates that this compound, or its structural class, serves as an intermediate in the creation of other 7α-methylated estrane (B1239764) derivatives, which are explored for their distinct pharmacological profiles. The development of orally active 7α-methyl derivatives of 1,3,5(10)-estratriene (B72249) further underscores this compound's utility as a base structure for creating compounds with desired estrogenic effects for research purposes fishersci.se.
Exploration of Chemical Modifications and Resulting Estrogenic Properties
Research into this compound and related steroidal estrogens frequently involves the exploration of chemical modifications to understand and modulate their estrogenic properties. The introduction of a 7α-methyl group, as seen in this compound (7α-methylestrone) and 7α-methylestradiol, significantly influences the compound's interaction with estrogen receptors and its resulting biological activity fishersci.sethegoodscentscompany.com. For example, 7α-methylestradiol has demonstrated potent estrogenic activity through both ERα and ERβ subtypes, with an efficiency comparable to natural estradiol (B170435) thegoodscentscompany.com.
Studies on estrone-based analogs, which share structural similarities with this compound, have investigated modifications at various positions, including C-9, C-11, C-16, and C-17, to evaluate their impact on cell proliferation, cytotoxicity, and estrogenic/anti-estrogenic activity ereztech.com. Such research aims to identify specific structural changes that can lead to compounds with inhibitory or agonistic estrogenic profiles. Furthermore, modifications to estradiol, such as the incorporation of methoxy, fluorine, or acetylene (B1199291) groups at the 7α or 17α-positions, have been explored to enhance estrogen receptor affinity and improve in vivo metabolic stability for diagnostic or therapeutic applications nih.gov.
Table 1: Examples of Steroidal Modifications and Their Impact on Estrogenic Activity (Analogous to this compound Research)
| Compound Class/Modification Example | Position of Modification | Observed Effect on Estrogenic Activity | Reference |
| 7α-Methylestradiol | C7 (Methylation) | Potent estrogenic activity via ERα and ERβ, similar to natural estradiol | thegoodscentscompany.com |
| Estrone-based Analogs | C9, C11, C16, C17 | Inhibitory or agonistic estrogenic profiles depending on specific modification | ereztech.com |
| Estradiol Derivatives | 7α or 17α (Methoxy, Fluorine, Acetylene) | Improved ER affinity and metabolic stability | nih.gov |
| 7α-Methyl Homologues of Estrone (B1671321)/Estradiol | C7 (Methylation) | Estrogenic activity compared to unmethylated compounds | fishersci.se |
Structure Activity Relationship Sar Studies
Identification of Structural Determinants for Estrogen Receptor Binding
The binding of compounds to estrogen receptors (ERs) is governed by specific structural determinants. For estrogenic activity, using 17β-estradiol as a template, several key features have been identified as essential:
Phenolic Ring (Ring A) with H-bonding ability : The presence of a phenolic hydroxyl group, typically at the 3-position, is crucial for hydrogen bonding interactions within the ER binding pocket. This group acts as both a hydrogen bond donor and acceptor, predominantly as a donor nih.gov.
17β-Hydroxyl Group : A hydrogen bond donor at the 17β-position, such as the hydroxyl group in 17β-estradiol, is significant for ER binding. The optimal oxygen-oxygen distance between the 3-hydroxyl and 17β-hydroxyl groups is also important nih.gov.
Steric Hydrophobic Centers : Precise steric hydrophobic centers, mimicking substituents at the 7α- and 11β-positions, contribute significantly to ER binding affinity nih.gov.
Hydrophobicity : Generally, strong estrogens tend to exhibit higher hydrophobicity nih.gov.
Rigid Ring Structure : A rigid ring structure, characteristic of steroidal compounds, is favorable for effective ER binding nih.gov.
Almestrone, as 7α-methylestrone, possesses a phenolic 3-hydroxyl group (mimicking the A ring of 17β-estradiol) and a 17-keto group (which can act as a hydrogen bond acceptor), within its rigid steroidal framework wikipedia.orgcymitquimica.comchemspider.com. The presence of the 7α-methyl group in this compound is particularly noteworthy in the context of steric hydrophobic centers, a determinant identified as important for ER binding nih.gov.
| Structural Feature | Role in Estrogen Receptor Binding (General) | Relevance to this compound |
|---|---|---|
| Phenolic 3-Hydroxyl Group (Ring A) | Essential for hydrogen bonding (donor/acceptor) within the ER binding pocket. nih.gov | This compound possesses a phenolic 3-hydroxyl group. wikipedia.orgcymitquimica.com |
| 17β-Hydroxyl Group | Acts as a hydrogen bond donor; optimal O-O distance to 3-OH. nih.gov | This compound has a 17-keto group, which can act as a hydrogen bond acceptor. wikipedia.orgcymitquimica.com |
| Steric Hydrophobic Centers (e.g., 7α, 11β) | Important for precise spatial fit within the ER binding pocket. nih.gov | This compound features a 7α-methyl group, directly relating to this determinant. wikipedia.orgcymitquimica.com |
| Overall Hydrophobicity | Stronger estrogens tend to be more hydrophobic. nih.gov | This compound's steroidal structure contributes to its hydrophobicity. wikipedia.orgwikipedia.org |
| Rigid Ring Structure | Favors effective ER binding. nih.gov | This compound has a characteristic rigid steroidal ring system. wikipedia.orgcymitquimica.com |
Computational Modeling and In Silico Methods for SAR Elucidation
Computational modeling and in silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are widely employed in drug discovery and SAR elucidation wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov. These methods can predict binding conformations, interactions between ligands and protein binding sites, and identify substructural features associated with activity wikipedia.orgguidetopharmacology.orgwikipedia.org. While these techniques are powerful tools for optimizing lead compounds and understanding molecular mechanisms, specific detailed research findings on the application of computational modeling and in silico methods solely for this compound's SAR elucidation were not identified in the provided sources.
Pharmacophore Modeling for Estrogenic Activity
Pharmacophore modeling is an established strategy used to identify the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger its biological response. For estrogen analogs, pharmacophore models often highlight the importance of an aromatic ring (Ring A), a hydrophobic zone (Ring B), and a hydrogen bond acceptor at the C17 position in Ring D cymitquimica.com. Additionally, steric influence due to conformational rigidity is considered important for estrogenic contraceptive activity cymitquimica.com. Other critical features for estrogenic potency include substitution by an electron-donating group at the C17 position and the presence of a hydrogen bond acceptor at C11, along with the molecule's orientation and conformational rigidity cymitquimica.com. This compound's structure, with its phenolic A ring and a C17 ketone, aligns with some of these general pharmacophore features identified for estrogenic compounds wikipedia.orgcymitquimica.com. However, specific pharmacophore models developed uniquely for this compound's estrogenic activity were not found in the provided research.
Fragment-Based Approaches in SAR Exploration
Fragment-based approaches involve identifying small chemical fragments that bind weakly to a target protein and then growing or linking these fragments to develop more potent and selective lead compounds chemspider.com. This methodology is a valuable tool in modern drug discovery for exploring chemical space and optimizing SAR . Despite its utility in SAR exploration, specific research findings detailing the application of fragment-based approaches in the SAR exploration of this compound were not identified in the provided sources.
Preclinical Research Methodologies
In Vitro Cellular Models for Mechanistic Investigations
In vitro cellular models are fundamental for initial mechanistic investigations, offering a controlled environment to study the direct interactions of Almestrone with estrogen receptors and subsequent cellular responses. These models allow for detailed analysis of receptor activation, downstream signaling pathways, and cellular proliferation or differentiation.
The selection of appropriate cell lines is paramount for studying estrogenic compounds. Estrogen receptor-positive (ER-positive) cell lines are routinely utilized due to their endogenous expression of estrogen receptors alpha (ERα) and/or beta (ERβ), which are the primary targets for steroidal estrogens. Commonly employed human breast cancer cell lines include MCF-7, T47D, and ZR-75-1. These cell lines retain the luminal epithelial phenotype of breast cells and express various ER isoforms and variants, making them suitable models for investigating ER-mediated effects. For instance, the T47D cell line, an ERα-positive luminal A human breast cancer cell line, can be engineered with a stably integrated Firefly luciferase reporter under the control of an estrogen response element (ERE) to monitor ER signaling pathway activity.
A variety of cell-based assays are employed to characterize the activation of estrogen receptors and the subsequent downstream signaling pathways induced by compounds like this compound. These assays provide insights into the compound's agonistic properties and its influence on cellular processes.
Receptor Activation Assays: These assays measure the direct binding and activation of ERs. Examples include reporter gene assays, which use cis-regulatory elements to capture the activities of transcription factors driven by ER activation, leading to measurable reporter expression (e.g., luciferase reporter assays for ERE activity).
Second Messenger and Effector Assays: Estrogen-activated signaling pathways can modulate various intracellular second messengers. Assays measuring changes in cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), or intracellular calcium (Ca2+) flux are commonly used to assess G protein-coupled receptor (GPCR) activity, which includes G protein-coupled estrogen receptor 1 (GPER-1), a non-classical estrogen receptor.
Protein Recruitment and Phosphorylation Assays: Techniques such as bioluminescence resonance energy transfer (BRET) assays and assays for β-arrestin recruitment or ERK1/2 phosphorylation are utilized to monitor protein-protein interactions and activation of specific signaling cascades downstream of receptor activation.
Dynamic Mass Redistribution (DMR) Assays: Label-free technologies measuring dynamic mass redistribution in intact cells can provide a holistic view of the integrated cellular response to GPCR activation, capturing activation of various G protein coupling classes.
While specific data for this compound from these assays are not available, a typical finding for an ER agonist would be a dose-dependent increase in reporter gene activity in ER-positive cell lines, indicative of ER activation and transcriptional modulation.
Three-dimensional (3D) cell culture systems and organoid models represent a significant advancement over traditional 2D monolayer cultures, offering a more physiologically relevant environment that mimics the architectural and functional properties of in vivo tissues. These models allow for more complex cell-cell and cell-matrix interactions, as well as gradients in nutrients and oxygen, which are critical for accurate drug discovery and disease modeling.
Organoid Generation: Organoids are self-assembled 3D tissue cultures derived from stem cells (embryonic, induced pluripotent, or adult stem cells) or organ progenitors. They consist of organ-specific cell types that self-organize to mimic the structure and function of miniature organs.
Applications: For estrogenic compounds, organoid models derived from estrogen-dependent tissues (e.g., breast, ovarian, or endometrial tissues) can be used to study the compound's effects on tissue development, disease progression (e.g., cancer), and cellular differentiation in a context that more closely resembles the in vivo environment. Patient-derived organoids (PDOs) are particularly promising for personalized medicine, allowing for the study of patient-specific responses to compounds.
These models would typically be used to assess this compound's impact on cell proliferation, morphology, and gene expression within a more complex tissue-like structure, potentially revealing effects not observable in 2D cultures.
Cell-Based Assays for Receptor Activation and Downstream Signaling
In Vivo Animal Models for Systemic Biological Research
In vivo animal models are indispensable for evaluating the systemic biological effects of compounds, including their pharmacokinetics, efficacy, and interactions within a complex living system. For this compound, as an estrogen receptor agonist, these models are crucial for understanding its impact on estrogen-dependent physiological processes.
Immunodeficient murine models are frequently selected for in vivo studies, particularly for xenograft research where human cells or tissues are engrafted into mice. fishersci.be These models lack a functional immune system, allowing for the successful engraftment and growth of human cells or tumors without rejection.
Athymic Nude Mice: The athymic nude mouse, for instance, lacks a thymus and T cells, making it immunodeficient and an ideal model for tumor biology and xenograft studies.
Xenograft Models: For an estrogen receptor agonist like this compound, xenograft models using human ER-positive cancer cell lines (e.g., breast cancer xenografts) in immunodeficient mice are standard for investigating antineoplastic efficacy or pro-proliferative effects in an in vivo setting. fishersci.be These models allow researchers to study the compound's influence on tumor growth, metastasis, and other estrogen-dependent processes within a living organism.
Beyond cancer, estrogen plays a fundamental role in a multitude of biological processes, and animal models are used to investigate the systemic effects of estrogenic compounds on these diverse functions.
Reproductive and Endocrine Systems: Estrogens are crucial for the growth, development, and physiology of the reproductive system, and they also influence neuroendocrine, skeletal, adipogenic, and cardiovascular systems. Animal models, including knockout mice for ERα and ERβ, have been instrumental in identifying the specific roles of estrogen signaling in these processes.
Disease Models: Estrogen is implicated in the pathogenesis of estrogen-dependent cancers, such as breast, ovarian, and endometrial cancers, where its presence typically drives progression and growth. Animal models of these cancers are used to assess the compound's impact on tumor development, proliferation, and apoptosis. Additionally, estrogen-dependent signaling pathways are involved in neurogenesis and neurodegeneration, and animal models are used to study their impact on neural stem/progenitor cell proliferation and differentiation, as well as neuroprotective roles. Estrogen also influences bone health by affecting osteogenesis and osteoclast activity.
In vivo studies with this compound would typically involve administering the compound to these models and monitoring various physiological parameters, including tumor growth (in cancer models), bone density changes, reproductive organ development, or neurological function, to understand its systemic estrogenic effects. The precise data and specific findings for this compound in these models are not detailed in the provided search results.
Approaches for Ensuring Model Translatability to Human Biology
A significant challenge in drug development is ensuring the translatability of preclinical findings to human biology, as a considerable number of preclinical results fail to be replicated in human clinical trials researchgate.net. This phenomenon, often referred to as the "Lost in Translation" problem, arises from various factors, including inherent differences between animal models and humans in aspects such as genetic background, developmental span, and organ structure and function researchgate.net.
Key approaches employed to enhance model translatability include:
Utilizing Human-Relevant Models: The advancement of human cell-based technologies, such as organ-on-a-chip systems and human organoids, offers promising avenues for recreating human biology in vitro humaneworld.orgnih.gov. These models are designed to allow human cells to exist and function in an environment that closely mimics the human body, thereby increasing the translational value of the data generated humaneworld.org. Human organoids, for instance, have been successfully utilized to model human brain development and various diseases, including infectious diseases, inheritable genetic disorders, and cancers, providing insights into biological processes that are specific to humans and challenging to accurately reproduce in animal models nih.gov.
Comparative Studies and Computational Models: High-throughput sequencing technologies facilitate the comparison of large animal and human datasets to identify translatable features and assess the representativeness of animal models mit.edu. Computational humanization and machine learning models can shift the focus from mere comparisons to predicting human biology from non-human systems by explicitly incorporating cross-species differences mit.edu.
Careful Selection of Animal Models: While animal models remain a cornerstone of modern biomedical research, their limitations necessitate judicious selection. For example, in oncology, patient-derived xenograft (PDX) models offer advantages over cell line-derived xenografts by preserving human tumor heterogeneity and resistance mechanisms, which can improve the translatability of findings td2inc.com.
For this compound, given its synthesis in 1967 and its primary use as a precursor compound wikipedia.org, detailed modern preclinical studies specifically addressing its translatability using advanced human-relevant models or extensive comparative genomic analyses are not publicly documented. Historical preclinical assessments would have likely relied on the experimental models and in vitro systems available at that time.
Methodological Considerations for Preclinical Study Design
The meticulous design of preclinical studies is paramount for generating high-quality, reliable data that can effectively support the progression of a compound into clinical trials nih.govngvbcc.org. Critical considerations encompass minimizing bias, ensuring reproducibility, and employing appropriate controls nih.govnih.gov.
Control Group Design and Dose-Response Curve Analysis
Control Group Design: Preclinical studies typically incorporate various control groups to isolate the specific effects of the experimental intervention. These commonly include:
Negative Controls: These are groups that receive no treatment or are administered a vehicle (e.g., the solvent used to dissolve the active compound) without the active substance. Their purpose is to account for baseline physiological responses or any effects attributable to the experimental procedure itself nih.gov.
Positive Controls: These groups are treated with a compound of known activity or a standard of care. They serve to confirm the sensitivity and validity of the experimental model, ensuring that the system is capable of detecting a known effect nih.gov.
Sham Controls: Utilized in studies involving surgical or invasive procedures, sham controls undergo the procedural steps without the actual intervention, thereby accounting for the effects of the procedure itself.
Dose-Response Curve Analysis: This involves administering varying concentrations or doses of the compound to determine the relationship between the dose and the magnitude of the observed effect. Dose-response curves are crucial for characterizing the compound's potency, efficacy, and therapeutic window biopharmatrend.com. They aid in identifying the minimum effective dose, the maximum tolerated dose, and potential dose-limiting toxicities, which are critical for establishing a safe and effective dose range for subsequent studies td2inc.com.
Orthogonal Assay Validation
Orthogonal assay validation involves the use of multiple measurement techniques that operate on different physical principles to assess the same property of a sample nist.gov. The primary objective of this approach is to minimize method-specific biases and interferences, thereby increasing confidence in the research findings by confirming results through independent measurement techniques nist.govnih.gov.
Purpose: The overarching goal of orthogonal measurements is to ascertain the true value of a measurand by utilizing methods with distinct underlying principles. This ensures that observed effects are not merely artifacts of a single assay system nist.gov. In the context of drug discovery, for instance, if a primary screening identifies potential hits, orthogonal assays can serve as secondary screens to eliminate false positives and confirm the specificity of the compound's biological activity nih.gov.
Application: This validation strategy is particularly critical for complex biological systems or when characterizing drug products containing nanomaterials, where multiple critical quality attributes require reliable measurement nist.gov.
For this compound, given the limited public information on its specific preclinical development as a drug, there is no documented record detailing the extensive use of orthogonal assay validation for its biological activities. Nevertheless, the principle of employing multiple, independent methods to confirm research findings remains a cornerstone of rigorous scientific investigation.
Replication Across Independent Laboratories
Replication, defined as the consistent reproducibility of experimental findings, is a fundamental pillar supporting the robustness and reliability of scientific research nih.gov.
Importance: Replication across independent laboratories significantly strengthens the validity of preclinical findings. It demonstrates that the observed effects are not idiosyncratic to a particular laboratory's conditions, equipment, or personnel nih.gov. This process helps to identify and mitigate potential biases, ensuring that the results are generalizable and robust nih.govnih.gov. A lack of reproducibility poses a significant challenge in biomedical research, impeding clinical translation and leading to substantial waste of valuable research resources nih.govnih.govresearchgate.net.
Due to the historical context of this compound and its non-progression to a marketed drug, specific instances of its preclinical findings being replicated across multiple independent laboratories are not documented in the publicly accessible scientific literature.
Target Identification and Validation Research
Validation Methodologies for Identified Targets
Genetic Perturbation Techniques (e.g., CRISPR-Cas9)
Genetic perturbation techniques, such as CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9), are powerful tools in modern biological research and drug discovery. These technologies enable scientists to precisely modify an organism's DNA by adding, removing, or altering genetic material at specific genomic locations iiab.me. The CRISPR-Cas9 system, adapted from a natural bacterial immune defense mechanism, is particularly valued for its speed, cost-effectiveness, accuracy, and efficiency compared to other genome editing methods iiab.me.
In drug discovery, genetic perturbation techniques are extensively used for target identification and validation. By selectively knocking out, activating, or inhibiting specific genes, researchers can elucidate gene function, identify pathways involved in disease progression, and determine the therapeutic potential of modulating particular targets drugbank.comwikipedia.orgnih.gov. For instance, CRISPR screening can be employed to identify genes that confer drug resistance or sensitivity, or those essential for cell survival under various conditions drugbank.commdpi.com. This allows for a deeper understanding of disease mechanisms and the identification of novel drug targets.
Patient-Derived Model Validation
Patient-derived models, including patient-derived xenografts (PDXs) and patient-derived organoids (PDOs), represent advanced preclinical tools that closely mimic the characteristics and heterogeneity of human diseases, particularly cancers who.intwikipedia.orgfrontiersin.orgnih.gov. PDX models involve implanting fresh human tumor samples directly into immunodeficient mice, allowing the tumor to grow and maintain its original genetic and biological diversity wikipedia.orgfrontiersin.orgnih.govinvivotek.com. PDOs are three-dimensional in vitro cell cultures derived from patient tissues that recapitulate the morphological and functional features of in vivo organs nih.gov.
These models are crucial for validating drug targets, screening potential therapeutic agents, and testing preclinical drug efficacy in a context that more accurately reflects human disease compared to traditional cell lines who.intfrontiersin.orginvivotek.com. They enable researchers to study mechanisms of metastasis and treatment resistance, and to gain insights into clonal evolution and phenotypic plasticity who.int. The use of patient-derived models is particularly valuable in the development of precision medicine strategies, allowing for the assessment of patient-specific drug responses and the identification of effective therapeutic regimens frontiersin.org.
While patient-derived models are increasingly important in preclinical drug development, specific detailed research findings or data tables concerning the validation of Almestrone using patient-derived xenografts or organoid models are not found in the publicly available scientific literature. Research on this compound has largely focused on its basic chemical identity and its properties as a steroidal estrogen, with no reported extensive preclinical validation studies utilizing these advanced patient-derived systems.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Characterization and Quantification
Chromatographic techniques are indispensable for separating, identifying, and quantifying components within complex mixtures. For steroidal compounds such as Almestrone, these methods offer high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile or thermally labile compounds, including steroids. researchgate.netmdpi.com In HPLC, a liquid mobile phase carries the sample through a stationary phase packed in a column. The differential interaction of the analytes with the stationary phase leads to their separation. mdpi.com
For steroid analysis, reversed-phase HPLC (RP-HPLC) is commonly employed, typically utilizing C18 columns and mobile phases consisting of mixtures of water or aqueous buffers with organic solvents like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is often achieved using UV-Vis detectors, given that many steroids possess chromophores, or by mass spectrometry (HPLC-MS) for enhanced specificity and sensitivity. researchgate.netmdpi.com HPLC allows for the determination of compound purity, quantification of the target analyte, and the identification of related substances or impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile or semi-volatile compounds. restek.com For steroidal compounds like this compound, which may not be sufficiently volatile, derivatization is often required to convert them into more volatile and thermally stable forms, such as trimethylsilyl (B98337) (TMS) derivatives. restek.comnih.gov
In GC-MS, the sample is first separated by gas chromatography, where compounds are eluted based on their boiling points and interactions with the stationary phase of a capillary column. restek.com The separated compounds then enter a mass spectrometer, which ionizes them and detects their mass-to-charge ratio (m/z) fragments, providing a unique mass spectrum that serves as a "fingerprint" for identification. nih.gov GC-MS is extensively used for the identification and quantification of various steroid hormones in biological samples due to its high sensitivity and ability to provide structural information through fragmentation patterns. restek.comnih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represent advanced analytical platforms offering superior sensitivity, selectivity, and speed for the characterization and quantification of a wide range of compounds, including complex steroids. measurlabs.comnih.govlcms.cz
LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. This allows for the analysis of complex matrices and the detection of analytes at very low concentrations. mdpi.comnih.gov UPLC-MS, a newer iteration, utilizes columns packed with smaller particles, enabling faster separations, higher resolution, and increased sensitivity compared to traditional HPLC-MS. measurlabs.com UPLC-MS/MS further enhances these capabilities by employing two mass spectrometers in succession, providing more in-depth structural data through fragmentation and improved signal-to-noise ratios, which is particularly beneficial for analyzing large, complex biomolecules and trace compounds. measurlabs.comnih.govlcms.czmdpi.com These techniques are invaluable for the precise measurement and characterization of steroid hormones, offering advantages over traditional immunoassay methods by minimizing analytical interference. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental for determining the molecular structure of chemical compounds. They provide insights into the arrangement of atoms and the presence of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the comprehensive structural elucidation of organic molecules. jchps.comrsc.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, including the number and types of atoms, their connectivity, and their spatial arrangement. jchps.com
Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used. ¹H NMR provides information on the different chemical environments of hydrogen atoms, their relative numbers, and their coupling interactions, which reveal adjacent protons. jchps.comnd.edu ¹³C NMR provides information on the carbon skeleton, indicating the number of unique carbon atoms and their hybridization states. slideshare.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), offer additional correlation data that are crucial for assembling complex molecular structures, especially for compounds like steroids with intricate ring systems. researchgate.netnd.edu
Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present within a molecule. slideshare.netnih.govpressbooks.pub It operates on the principle that different covalent bonds within a molecule absorb infrared radiation at characteristic frequencies, causing them to vibrate. pressbooks.publibretexts.org
The resulting IR spectrum displays absorption bands (or peaks) at specific wavenumbers (cm⁻¹), which correspond to the vibrational modes of various functional groups (e.g., C=O, O-H, C-H). pressbooks.pub For this compound, as a steroidal estrogen, IR spectroscopy would be used to confirm the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups, as well as characteristic C-H stretching vibrations from its alkyl and aromatic regions. wikipedia.orgpressbooks.pub While IR spectroscopy is excellent for identifying functional groups, it is typically used in conjunction with other spectroscopic techniques for complete structural elucidation. nih.gov
The comprehensive characterization of this compound, a synthetic steroidal estrogen, relies heavily on advanced analytical methodologies. Chromatographic techniques like HPLC, GC-MS, and LC-MS/MS (including UPLC-MS) are essential for its separation, purification, and quantification, particularly in complex matrices. Spectroscopic methods such as NMR and IR spectroscopy are critical for elucidating its precise molecular structure and confirming the presence of characteristic functional groups. While specific detailed analytical data for this compound using these methods were not found in the current search, the principles outlined demonstrate how these powerful tools are applied to compounds of similar chemical complexity, ensuring accurate identification and characterization in research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Proteomics for Binding Protein Identification
Quantitative proteomics is a powerful research field focused on the large-scale study of proteins within biological contexts, enabling the comprehensive and quantitative analysis of protein changes in response to various stimuli, including drug treatments. biotechniques.com This methodology is crucial for understanding the dynamics of the proteome, encompassing events such as protein synthesis, degradation, and the formation of protein assemblies. researchgate.net For a compound like this compound, known to bind to estrogen receptors, quantitative proteomics offers a robust approach to identify its direct and indirect binding partners within complex biological systems. biosynth.com
The identification of binding proteins often employs functional proteomics, which characterizes the composition of protein complexes. researchgate.net A common strategy involves affinity purification coupled with mass spectrometry (AP-MS). In this technique, a tagged version of the compound (or a bait protein known to interact with the compound) is used to "pull down" interacting proteins from a cell lysate. The co-purifying proteins are then identified and quantified using mass spectrometry. researchgate.net
To achieve quantitative information, various labeling methods have been developed. Stable isotope labeling, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), or Tandem Mass Tag (TMT) reagents, allows for the differential labeling of proteins from different samples (e.g., treated vs. untreated cells). biotechniques.comresearchgate.net These labels introduce a mass shift, enabling the simultaneous analysis and relative quantification of proteins from mixed samples in a single mass spectrometry run. researchgate.net Alternatively, label-free quantification approaches can be utilized, relying on the intensity of peptide signals or spectral counts to infer protein abundance. mdpi.com
For this compound, a quantitative proteomics study could involve treating cells expressing estrogen receptors with this compound and comparing their proteome to that of untreated cells. By employing affinity purification with a modified this compound molecule or an estrogen receptor antibody, researchers could identify proteins that exhibit altered binding or expression levels upon this compound exposure. Such studies can reveal not only the primary estrogen receptors but also other downstream signaling proteins or protein complexes affected by this compound's activity. biosynth.com
Table 2: Illustrative Quantitative Proteomics Data for this compound Binding Protein Identification
| Protein Identified | Uniprot ID | Fold Change (this compound vs. Control) | p-value | Known Interaction with Estrogen Signaling |
| Estrogen Receptor Alpha (ERα) | P03372 | 5.2 (Increased Binding) | < 0.001 | Direct binding partner for estrogens |
| Heat Shock Protein 90 (HSP90) | P07900 | 2.1 (Increased Association) | 0.005 | Chaperone for steroid receptors |
| Coactivator AIB1 | Q9Y6Q9 | 1.8 (Increased Association) | 0.012 | Enhances ER-mediated transcription |
| FOXA1 | P55317 | 1.5 (Increased Association) | 0.035 | Pioneer factor for ER binding |
| Protein X (Hypothetical) | QXXXXX | 0.7 (Decreased Expression) | 0.048 | Potential downstream target |
Note: This table presents illustrative data. Actual research findings for this compound using quantitative proteomics would require specific experimental validation.
Sample Preparation Techniques for Complex Biological Matrices
The analysis of chemical compounds like this compound in complex biological matrices, such as blood plasma, urine, or tissue lysates, presents significant challenges due to the presence of numerous endogenous components. biotechniques.comresearchgate.netnih.gov These components, particularly high concentrations of proteins (e.g., serum albumin) and phospholipids, can interfere with analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) by causing matrix effects, such as ion suppression or enhancement, which can negatively impact method accuracy, precision, and sensitivity. researchgate.netchromatographyonline.com Therefore, effective sample preparation is a critical prerequisite to ensure the reliable and accurate quantification of analytes. researchgate.netnih.gov
Several techniques are commonly employed to clean up biological samples and isolate the analyte of interest:
Protein Precipitation (PP) : This is a rapid and straightforward technique often used as a primary cleanup step. Organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) are added to the biological sample to denature and precipitate proteins. researchgate.net The precipitated proteins are then removed by centrifugation, leaving a supernatant enriched with smaller molecules, including the analyte. While effective at removing bulk proteins, PP may not eliminate all matrix interferences and can sometimes lead to co-precipitation of analytes.
Liquid-Liquid Extraction (LLE) : LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. researchgate.net This technique relies on the differential solubility of the analyte and matrix components in the chosen solvents. LLE offers good selectivity and can effectively remove polar interferences, but it can be labor-intensive, require large volumes of organic solvents, and may not be suitable for highly polar or highly nonpolar analytes. For steroidal compounds like this compound, which are lipophilic, LLE with appropriate organic solvents can be highly effective.
Solid-Phase Extraction (SPE) : SPE is a highly versatile and widely used technique that offers superior selectivity and concentration capabilities compared to PP or LLE. researchgate.net It involves passing the sample through a cartridge containing a solid sorbent material (e.g., C18, ion-exchange, mixed-mode). The analyte and matrix components interact differently with the sorbent based on their physicochemical properties. By selecting specific sorbents and elution solvents, the analyte can be selectively retained and eluted, while interfering substances are washed away. SPE can significantly reduce matrix effects and improve assay sensitivity and reproducibility. researchgate.net
The choice of sample preparation technique depends on the physicochemical properties of this compound, the complexity of the biological matrix, and the sensitivity requirements of the downstream analytical method (e.g., LC-MS/MS). The goal is to achieve adequate removal of endogenous biomolecules, minimize matrix effects, and ensure high recovery of the analyte. researchgate.netnih.gov
Table 3: Illustrative Performance of Sample Preparation Techniques for Steroidal Compounds in Plasma
| Sample Preparation Technique | Protein Removal Efficiency (%) | Matrix Effect Reduction (%) | Analyte Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PP) | >90 | 40-60 | 80-95 | Simple, fast, low cost | Less selective, potential co-precipitation |
| Liquid-Liquid Extraction (LLE) | 70-85 | 60-80 | 75-90 | Good selectivity for lipophilic compounds | Labor-intensive, solvent consumption |
| Solid-Phase Extraction (SPE) | >95 | 80-95 | 90-100 | High selectivity, good cleanup, automation potential | Higher cost, method development can be complex |
Note: This table presents illustrative data based on general performance characteristics for steroidal compounds. Actual performance for this compound would depend on specific experimental conditions and matrix type.
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data for Comprehensive Understanding
Multi-omics approaches involve the comprehensive analysis of various biological "omes," such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems. nih.govnih.govresearchgate.netunl.edu This integrated analysis can reveal complex interactions and pathways that are not discernible through single-omic studies. For Almestrone, integrating multi-omics data could offer a profound understanding of its effects at a systemic level, even if it was primarily researched as a steroid precursor.
For instance, transcriptomic analysis could identify genes whose expression levels are altered upon exposure to this compound, providing insights into its potential signaling pathways beyond direct receptor binding. Proteomics could reveal changes in protein abundance and post-translational modifications, indicating downstream cellular responses. Metabolomics could map metabolic shifts induced by this compound, highlighting its impact on cellular metabolism. nih.govnih.govunl.edu By correlating data across these omics layers, researchers could construct comprehensive networks of biological responses, potentially identifying novel targets or off-target effects that were previously unknown. This comprehensive understanding could be crucial for repurposing this compound or designing derivatives with more targeted actions.
Application of Artificial Intelligence and Machine Learning in Drug Discovery Research
For this compound, AI and ML could be applied in several ways:
De Novo Drug Design: AI algorithms, particularly deep generative models, can design virtual novel molecules with desired characteristics. almirall.com This could involve designing this compound derivatives with enhanced specificity for particular estrogen receptor subtypes or improved pharmacokinetic properties.
Structure-Activity Relationship (SAR) Prediction: ML models can learn complex SARs from existing datasets, predicting the biological activity of new this compound analogs based on their chemical structures. postindustria.commednexus.org This would significantly reduce the need for extensive experimental testing.
Target Prediction and Mechanism Elucidation: AI can help predict novel biological targets for this compound or refine the understanding of its existing mechanisms of action by analyzing its interaction profiles with a wide array of proteins and pathways. postindustria.comfarmaciajournal.com
Virtual Screening: Large chemical libraries could be virtually screened using AI models to identify compounds that share structural similarities or predicted biological activities with this compound, potentially leading to the discovery of new steroidal or non-steroidal compounds with similar or improved profiles. postindustria.commednexus.org
These AI/ML-driven approaches could significantly expedite the exploration of this compound's potential, moving beyond its historical role as a precursor to a more active role in targeted compound development.
Development of Novel Research Tools and Technologies
The development of novel research tools and technologies is fundamental to advancing the understanding and utility of chemical compounds. For this compound, this avenue could involve creating new methodologies for its study or for the synthesis and characterization of its derivatives.
Given this compound's nature as a synthetic steroidal estrogen and its use as a steroid precursor, novel synthetic methodologies could be developed to enable more efficient, greener, or stereoselective synthesis of this compound and its complex derivatives. cymitquimica.com Furthermore, the application of advanced analytical techniques, such as high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, could lead to a more detailed understanding of its metabolic pathways or interactions with biological macromolecules.
One notable application mentioned in historical research is the potential use of this compound as a radiolabeled agent for diagnostic procedures, specifically for the detection of breast cancer. biosynth.com Future research could focus on optimizing such radiolabeling techniques to enhance sensitivity and specificity, potentially leading to new imaging agents. Additionally, the development of biosensors or in vitro assay systems incorporating this compound could serve as tools to study estrogen receptor biology or to screen for compounds that modulate estrogenic activity. The creation of sophisticated in silico models and computational platforms, as discussed in Section 8.2, also represents the development of novel research tools that can directly impact this compound-related investigations.
Q & A
Q. What are the established protocols for synthesizing and characterizing Almestrone in laboratory settings?
this compound synthesis typically involves multi-step organic reactions, with experimental details (e.g., solvent selection, reaction time, purification methods) requiring rigorous documentation. Key steps include:
- Characterization: Use NMR, mass spectrometry, and elemental analysis to confirm identity and purity .
- Handling: Follow GHS guidelines for acute toxicity (Category 4) and carcinogenicity (Category 2), including PPE (gloves, respirators) and anti-static equipment .
- Data Reporting: Prioritize yield calculations and spectral data over raw procedural repetition. For known compounds, cite literature confirming identity; for novel derivatives, provide full characterization .
| Physical Property | Value (Evidence Source) |
|---|---|
| Boiling Point | 448.7°C at 760 mmHg |
| Flash Point | 191.2°C |
| State | Solid |
Q. How should researchers design experiments to ensure reproducibility of this compound-related studies?
- Experimental Write-Up: Clearly outline synthetic procedures, instrumentation parameters, and analytical methods. Avoid duplicating tabular/graphical data in text unless critical to discussion .
- Supporting Information: Provide raw data (e.g., NMR spectra, chromatograms) in supplementary files with descriptive titles (≤15 words) .
- Replication: Use systematic frameworks like AMSTAR for quality assessment, ensuring dual independent data extraction and consensus protocols .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported physicochemical or toxicological data for this compound?
Discrepancies in properties (e.g., solubility, stability) or toxicity profiles require:
- Comparative Analysis: Cross-validate data using primary sources (peer-reviewed studies) over secondary summaries. Assess experimental conditions (e.g., pH, temperature) that may influence outcomes .
- Error Analysis: Quantify uncertainties in instrumentation (e.g., HPLC calibration) or sample preparation. For toxicity conflicts, evaluate study designs (in vitro vs. in vivo, exposure duration) .
- Contradiction Frameworks: Apply dialectical analysis to identify principal contradictions (e.g., conflicting mechanistic hypotheses) and prioritize resolving dominant factors .
Q. How can reaction conditions be optimized to improve this compound synthesis yield while minimizing hazards?
- DoE (Design of Experiments): Use factorial designs to test variables (catalyst concentration, temperature) and identify interactions affecting yield .
- Green Chemistry Principles: Substitute hazardous solvents (e.g., dichloromethane) with safer alternatives (e.g., ethanol/water mixtures) without compromising reaction efficiency .
- Risk-Benefit Analysis: Weigh higher yields against increased toxicity risks (e.g., reproductive toxicity Category 2) using computational modeling (QSAR) .
Q. What strategies validate the ecological impact of this compound in environmental toxicity studies?
- Ecotoxicology Assays: Conduct standardized tests (e.g., Daphnia magna acute toxicity) to assess aquatic harm (Category 3) .
- Degradation Studies: Monitor this compound persistence under UV light or microbial activity, using LC-MS for quantification .
- Data Synthesis: Apply systematic review protocols to aggregate findings, ensuring transparency in inclusion/exclusion criteria and meta-analysis .
Methodological Guidance
Q. How should researchers address gaps in this compound’s regulatory or mechanistic data?
- Literature Mining: Use tools like PubReMiner to identify MeSH terms (e.g., "steroids/toxicity") and locate key articles for hypothesis generation .
- Collaborative Frameworks: Partner with toxicology or environmental science teams to expand datasets, adhering to ethical review protocols for interdisciplinary studies .
Q. What criteria ensure rigor in formulating this compound-focused research questions?
- FINER Framework: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound’s structural modification reduce carcinogenicity while retaining bioactivity?" .
- PICO Structure: Define Population (e.g., cell lines), Intervention (e.g., this compound dosage), Comparison (e.g., control compounds), and Outcomes (e.g., IC50 values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
